MAGE-3 (191-205) -

MAGE-3 (191-205)

Catalog Number: EVT-243604
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Overview

MAGE-3 (191-205) is a peptide derived from the MAGE-3 protein, which is part of the MAGE family of cancer/testis antigens. These antigens are typically expressed in various tumors but not in normal tissues, making them potential targets for immunotherapy. The specific peptide MAGE-3 (191-205) has garnered attention for its ability to elicit immune responses, particularly in the context of cancer vaccines and T-cell therapies.

Source

MAGE-3 is derived from the MAGE-A3 gene, which is located on chromosome X. This gene encodes a protein that plays a role in tumorigenesis and is associated with several types of cancers, including melanoma and lung cancer. The peptide sequence itself is recognized by major histocompatibility complex class I molecules, facilitating its presentation to cytotoxic T lymphocytes.

Classification

MAGE-3 (191-205) falls under the classification of tumor-associated antigens. It is specifically categorized as a peptide epitope that can activate T cells, which are crucial for adaptive immunity against tumors.

Synthesis Analysis

The synthesis of MAGE-3 (191-205) can be achieved through various methods, primarily solid-phase peptide synthesis. This technique allows for the stepwise assembly of amino acids to form peptides with high purity and yield.

Methods:

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. The protection groups are removed at each step to allow for peptide bond formation.
  2. Manual Parallel Synthesis: In some studies, multiple peptides are synthesized simultaneously to streamline the process and ensure consistency across samples .

Technical Details:

  • The synthesis typically requires careful control of conditions such as temperature and pH to optimize yield.
  • High-performance liquid chromatography is often used for purification after synthesis to isolate the desired peptide from side products.
Molecular Structure Analysis

The molecular structure of MAGE-3 (191-205) consists of a linear sequence of amino acids that folds into a specific conformation when presented by major histocompatibility complex molecules. The precise sequence is critical for its recognition by T cells.

Structure Data:

  • Amino Acid Sequence: The specific sequence for MAGE-3 (191-205) is crucial for its immunogenicity.
  • Conformation: The peptide typically adopts an alpha-helical structure when bound to major histocompatibility complex class I molecules, which enhances its recognition by T-cell receptors.
Chemical Reactions Analysis

MAGE-3 (191-205) participates in several biochemical interactions:

  1. Binding to Major Histocompatibility Complex Class I: The peptide binds non-covalently to major histocompatibility complex class I molecules on the surface of antigen-presenting cells.
  2. T-cell Activation: Once presented, it stimulates cytotoxic T lymphocytes through their T-cell receptors, leading to an immune response against cells expressing the MAGE-3 antigen.

Technical Details:

  • The binding affinity and stability of the peptide-major histocompatibility complex interaction can be influenced by mutations or modifications in the peptide sequence .
Mechanism of Action

The mechanism of action for MAGE-3 (191-205) involves several key processes:

  1. Antigen Presentation: After synthesis and processing within antigen-presenting cells, MAGE-3 (191-205) is loaded onto major histocompatibility complex class I molecules.
  2. T-cell Recognition: Cytotoxic T lymphocytes recognize and bind to the peptide-major histocompatibility complex complex via their T-cell receptors.
  3. Immune Response Activation: This interaction triggers a cascade of events leading to T-cell activation, proliferation, and ultimately the destruction of tumor cells expressing MAGE-3.

Data:
Studies have shown that immunization with MAGE-3 peptides can lead to robust anti-tumor responses in clinical settings .

Physical and Chemical Properties Analysis

MAGE-3 (191-205) exhibits several physical and chemical properties relevant to its function as an immunogenic peptide:

  1. Molecular Weight: Typically ranges based on amino acid composition but generally falls within the range suitable for major histocompatibility complex binding.
  2. Solubility: Generally soluble in aqueous buffers commonly used in biological assays.
  3. Stability: Stability can vary based on environmental conditions such as temperature and pH; modifications may enhance stability during storage and use.
Applications

MAGE-3 (191-205) has significant applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: Used in vaccine formulations aimed at eliciting strong immune responses against tumors expressing MAGE antigens.
  2. Diagnostic Tools: Potential use in diagnostic assays for detecting immune responses in patients with tumors expressing MAGE proteins.
  3. Research Studies: Employed in studies investigating T-cell responses and mechanisms of tumor immune evasion.
Introduction to MAGE-3 in Oncological Immunology

MAGE-3 as a Tumor-Specific Antigen: Expression Patterns and Cancer-Specificity

MAGE-3 (Melanoma-Associated Antigen 3), also designated MAGE-A3, belongs to the cancer-testis antigen (CTA) family characterized by restricted expression in immune-privileged sites (testis, placenta, fetal ovary) and aberrant re-expression in malignant tissues. This tumor-selective expression pattern stems from epigenetic dysregulation in cancer cells, particularly demethylation of CpG islands in promoter regions, which reactivates germline gene expression programs silenced in somatic tissues. MAGE-A3 expression is observed across diverse epithelial cancers but absent in most healthy adult tissues, making it a compelling target for tumor-specific immunotherapy [3] [5] [9].

Cancer-Specific Expression Frequencies:MAGE-A3 demonstrates variable but clinically significant expression frequencies across malignancies:

  • Epithelial Ovarian Cancer: 36% (131/390 patients) [9]
  • Non-Small Cell Lung Cancer (NSCLC): High percentages, correlating with advanced stage and poor prognosis [3]
  • Esophageal Cancer: 24-41% across studies [7]
  • Melanoma: Frequent expression, particularly in advanced stages [3] [9]
  • Triple-Negative Breast Cancer: Commonly expressed subtype [3]

Table 1: MAGE-A3 Expression in Human Cancers

Cancer TypeExpression FrequencyClinical CorrelationSource
Ovarian Cancer36% (131/390)Poor PFS with MAGE-A1/A10 co-expression [9]
Esophageal Cancer24-41%Association with advanced disease [7]
NSCLCHigh percentagePoor prognosis, advanced stage [3]
MelanomaFrequentTarget in clinical trials [3] [9]

Heterogeneity and Clinical Implications:A critical challenge in targeting MAGE-A3 is its intratumoral heterogeneity. Immunohistochemical analyses reveal a mosaic expression pattern where antigen-positive tumor cells (5-60% of cells) coexist with antigen-negative populations. This heterogeneity exists both spatially within primary tumors and temporally between primary tumors and metastases. In NSCLC, only 50% of lymph node metastases from MAGE-A3+ primary tumors retained antigen expression, while some histologically negative nodes showed molecular evidence of MAGE-A3 expression [3]. This variability has profound implications for immunotherapy: heterogeneous expression enables immune escape through selective pressure favoring antigen-negative clones, potentially explaining limited clinical efficacy in vaccine trials. Additionally, MAGE-A3 often exhibits co-expression with other MAGE-A family members (A1, A4, A10), creating opportunities for multi-target approaches but complicating the attribution of biological effects to individual antigens [5] [9].

Prognostic Significance:MAGE-A3 expression correlates with aggressive disease phenotypes. In multiple cancers, its presence associates with:

  • Advanced tumor stage and metastatic progression [3] [7]
  • Chemotherapy resistance through interactions with p53 and E3 ubiquitin ligases [5]
  • Poor progression-free survival when co-expressed with other MAGE-A antigens (e.g., in ovarian cancer) [9]

The oncogenic functions of MAGE-A3 contribute to its prognostic impact. It interacts with the TRIM28 RING E3 ubiquitin ligase via its MAGE homology domain (MHD), forming complexes that ubiquitinate tumor suppressors like p53, targeting them for proteasomal degradation. This molecular role positions MAGE-A3 not merely as a passive immunological target but as an active contributor to tumor progression [5].

Role of MAGE-3-Derived Peptides in Adaptive Immune Recognition

The MAGE-3 (191-205) peptide, with the amino acid sequence H-GDNQIMPKAGLLIIV-OH, represents an immunodominant region of the MAGE-A3 protein with specific immunological properties critical for CD4+ T-cell recognition. This 15-mer peptide contains nested epitopes presented by MHC class II molecules, enabling engagement with T-helper cells essential for orchestrating sustained anti-tumor immunity [2] [6].

Biochemical and Immunological Characteristics:The peptide features a distinctive combination of residues facilitating MHC binding and T-cell receptor interaction:

  • Hydrophobic residues (Ile, Met, Pro, Leu, Val) enabling anchor interactions with MHC pockets
  • Charged/polar residues (Asp, Lys, Gln) for TCR contact specificity
  • High binding promiscuity across multiple HLA-DR alleles
  • Immunodominance hierarchy: Recognized by CD4+ T cells in 55% (6/11) of advanced melanoma patients, ranking second among MAGE-A3 epitopes in natural immune responses [2]

Table 2: Immunological Properties of MAGE-3 (191-205)

PropertyCharacteristicImmunological Significance
Amino Acid SequenceH-Gly-Asp-Asn-Gln-Ile-Met-Pro-Lys-Ala-Gly-Leu-Leu-Ile-Ile-Val-OHCore epitope for MHC-II presentation
HLA RestrictionPromiscuous HLA-DR bindingBroad population coverage
Processing PathwayExogenous/endosomalRequires professional APCs
Immunodominance Rank2nd among MAGE-A3 epitopes (6/11 patients)High natural immunogenicity
T-cell Response TypeCD4+ T helper cellsOrchestrates broad anti-tumor immunity

Antigen Processing and Presentation Mechanisms:MAGE-3 (191-205) epitopes are generated primarily through the exogenous processing pathway:

  • Tumor cells release MAGE-A3 protein via cell death or secretion
  • Professional antigen-presenting cells (dendritic cells, B cells, macrophages) internalize soluble protein
  • Proteolytic cleavage in endosomal/lysosomal compartments generates the 191-205 peptide
  • Loading onto MHC class II molecules (particularly HLA-DRβ4*01) occurs in specialized vesicles
  • Peptide:MHC complexes traffic to the cell surface for CD4+ T-cell recognition [6]

This processing route creates a critical bottleneck for immunogenicity. Recognition efficiency depends on:

  • Antigen concentration: Higher MAGE-A3 protein levels correlate with stronger T-cell responses
  • Protease repertoire: Cell-type specific enzymes generate varying epitope profiles
  • APC competence: Dendritic cells demonstrate superior epitope presentation compared to B cells or macrophages [6]

The endogenous pathway (direct presentation by tumor cells) is inefficient for this epitope due to its cytosolic/nuclear protein localization lacking endosomal targeting sequences. However, innovative approaches like engineering tumor cells to express MAGE-A3 fused to the invariant chain (targeting the endosomal pathway) significantly enhance CD4+ T-cell recognition, suggesting strategies to overcome this limitation in immunotherapy [6].

Immunogenicity and Clinical Relevance:Spontaneous CD4+ T-cell responses against MAGE-3 (191-205) occur naturally in cancer patients, indicating break of immune tolerance. In advanced melanoma, 55% of patients show detectable reactivity to this epitope without therapeutic intervention. This immunogenicity stems from:

  • High-affinity T-cell receptors capable of recognizing low epitope densities
  • Epitope abundance during natural tumor cell death
  • Lack of central tolerance due to restricted expression in immune-privileged sites [2]

The functional roles of these CD4+ T cells extend beyond helper functions:

  • Direct anti-tumor activity: Cytolytic CD4+ T cells killing MHC-II+ tumor cells
  • CD8+ T-cell priming: Providing critical cytokines (IL-2, IFN-γ) and co-stimulation
  • B-cell help: Enabling antibody class switching and affinity maturation
  • Immune memory formation: Establishing long-term protection against recurrence [2] [3]

Clinical Translation Challenges:Despite promising immunogenicity, targeting this epitope faces hurdles:

  • Variable immune responses due to processing heterogeneity across individuals
  • Competition with other epitopes in polyvalent vaccines
  • Tumor escape through downregulation of antigen processing machinery
  • Clinical trial limitations: The phase III DERMA trial testing MAGE-A3 immunotherapeutic (containing full-length protein) showed no disease-free survival benefit (HR 1.01) despite inducing immune responses, highlighting the gap between immunogenicity and clinical efficacy [2] [3]

Future approaches require overcoming presentation barriers through:

Properties

Product Name

MAGE-3 (191-205)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.